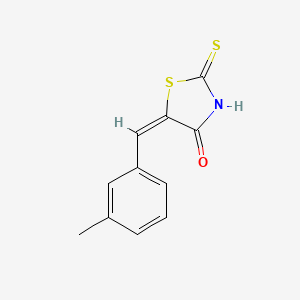

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

Beschreibung

(5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one is a 1,3-thiazol-4-one derivative, a class of compounds renowned for their diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . The compound features a thiazole core with a 3-methyl-substituted benzylidene moiety at the C5 position and a thiol group at C2. Its structure allows for π-π interactions and hydrogen bonding, critical for binding to biological targets like kinases .

Eigenschaften

IUPAC Name |

(5E)-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFGFSORFHWWPQ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Thiazole derivatives are used as ligands in catalytic reactions.

Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

Antimicrobial Agents: Thiazole compounds exhibit antimicrobial properties and are studied for their potential as antibiotics.

Enzyme Inhibitors: They are investigated as inhibitors of various enzymes, including kinases and proteases.

Medicine

Drug Development: Thiazole derivatives are explored for their potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

Material Science: These compounds are used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in these interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Analogues of this compound differ primarily in the substituents on the benzylidene ring and modifications to the thiazole core. Key structural variations and their implications include:

Table 1: Structural Comparison of Selected Analogues

Kinase Inhibition

- Target Compound: Limited direct data, but structurally similar (5Z)-2-amino-5-arylidene derivatives (e.g., compound 5s) show IC50 values of 0.033 µM against DYRK1A . The 3-methyl group may reduce potency compared to electron-rich substituents (e.g., 4-hydroxy in 3e), which enhance hydrogen bonding with kinase active sites.

- Key Trends: Hydroxyl or benzodioxol substituents (e.g., 3e, 5s) yield nanomolar inhibition due to polar interactions . Halogenated derivatives (e.g., 5-bromo in ) improve membrane permeability but may reduce solubility. Methyl groups (3- or 4-position) offer balanced lipophilicity but lower potency than hydroxy analogues .

Anticancer Activity

- (5Z)-5-Benzodioxol derivatives inhibit tumor cell lines (Huh7 D12, HCT 116) at micromolar concentrations, suggesting the 3-methyl variant may require optimization for cytotoxicity .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Extrapolated from structurally similar compounds in .

Biologische Aktivität

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one, with the CAS number 127378-26-1, is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a mercapto group, making it a candidate for various biological evaluations.

- Molecular Formula : C₁₁H₉NOS₂

- Molecular Weight : 235.33 g/mol

- IUPAC Name : (5E)-5-(3-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

- Physical Form : Solid

- Purity : ≥95%

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of microbial strains:

In vitro tests have indicated that this compound can outperform standard antibiotics like ampicillin and ceftizoxime against certain bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and P. aeruginosa.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. In studies involving B16F10 murine melanoma cells, concentrations up to 20 µM did not exhibit significant cytotoxic effects, suggesting a favorable safety margin for therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to microbial survival and proliferation. For instance, it has shown potent inhibition of mushroom tyrosinase, an enzyme critical in melanin production, which can have implications in treating hyperpigmentation disorders .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that it exhibited superior activity compared to traditional antibiotics, with minimum inhibitory concentrations (MIC) significantly lower than those of control drugs .

- Docking Studies : Molecular docking studies have been performed to elucidate the interaction of this compound with bacterial and fungal targets. These studies suggested that the compound binds effectively to active sites of target enzymes, thereby inhibiting their function .

Q & A

Q. What experimental methodologies are recommended for synthesizing (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one?

The compound can be synthesized via a one-pot condensation reaction. A typical protocol involves refluxing equimolar amounts of 2-mercapto-1,3-thiazol-4(5H)-one and 3-methylbenzaldehyde in acetic acid with sodium acetate as a catalyst (2–4 hours, 80–100°C). The product is purified via recrystallization from ethanol or methanol . Microwave-assisted synthesis using MgO as a solid base catalyst can also improve yield and reduce reaction time .

Q. How can spectroscopic techniques (FT-IR, Raman) be employed to confirm the structure of this compound?

FT-IR analysis should identify key functional groups:

- S-H stretch : ~2550 cm⁻¹ (thiol group)

- C=O stretch : ~1680–1700 cm⁻¹ (thiazolidinone ring)

- C=N and C=C stretches : ~1600–1650 cm⁻¹ (benzylidene moiety) . FT-Raman spectroscopy complements this by detecting conjugated π-system vibrations (e.g., C=C aromatic stretches at ~1580 cm⁻¹) . Assign peaks using density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level for validation .

Q. What quantum chemical parameters are critical for predicting the compound’s reactivity?

DFT calculations can determine:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO energy gap (~4.5–5.0 eV) to assess electron delocalization and stability .

- Global reactivity descriptors : Electrophilicity index (ω ≈ 3.2 eV) and chemical potential (μ ≈ −4.0 eV) to predict nucleophilic/electrophilic sites .

- Molecular electrostatic potential (MEP) : Visualizes charge distribution to identify regions prone to electrophilic attack (e.g., sulfur and oxygen atoms) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s potential as a kinase inhibitor?

- Target selection : Prioritize kinases like ROCK1/2 or MRCKα/β due to structural similarities with known thiazolidinone inhibitors .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (grid spacing = 0.375 Å, exhaustiveness = 20).

- Validation : Compare binding affinities with reference inhibitors (e.g., 5-bromoindirubin for CDK2) and validate via molecular dynamics simulations (100 ns) to assess stability of ligand-protein interactions .

Q. What crystallographic insights are critical for understanding intermolecular interactions?

X-ray diffraction (XRD) reveals:

- Hydrogen bonding : Intramolecular C–H⋯S bonds stabilize the thiazolidinone ring (distance ≈ 2.85 Å), while intermolecular C–H⋯O bonds form tapes along the crystal lattice .

- Torsion angles : The benzylidene substituent adopts a dihedral angle of ~12° relative to the thiazolidinone ring, influencing π-π stacking . Refine data using SHELXL (R-factor < 0.05) and analyze packing motifs with PLATON .

Q. How can structure-activity relationships (SAR) guide the optimization of anticancer activity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzylidene para-position to enhance electrophilicity and kinase binding .

- Bioisosteric replacement : Replace the 3-methyl group with a morpholine ring to improve solubility and bioavailability . Validate via in vitro assays (e.g., migration inhibition of lung cancer cells at IC₅₀ ≈ 12 µM) .

Q. What experimental and computational approaches resolve contradictions in electron delocalization effects?

Conflicting DFT and XRD data on conjugation can be addressed by:

- Natural bond orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., LP(S) → σ*(C–N) with stabilization energy ≈ 25 kcal/mol) .

- UV-Vis spectroscopy : Compare experimental λₘₐₓ (~350 nm) with TD-DFT results to validate π→π* transitions .

Q. How should researchers design assays to evaluate biological activity in cancer models?

- In vitro migration assays : Use Boyden chambers with MDA-MB-231 breast cancer cells; treat with 10–50 µM compound and quantify invasion via Matrigel-coated membranes .

- Apoptosis markers : Measure caspase-3/7 activation (luminescence assay) and Annexin V staining after 48-hour exposure .

- Control experiments : Compare with cisplatin and validate via siRNA knockdown of target kinases (e.g., ROCK1/2) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.